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Compound of Interest

Compound Name:
(1-

Isothiocyanatoethyl)cyclopropane

CAS No.: 1153366-73-4

Cat. No.: B2368611

Get Quote

Executive Summary & Strategic Rationale
(1-Isothiocyanatoethyl)cyclopropane (Structure: 1) is a high-value pharmacophore often

utilized in fragment-based drug discovery (FBDD) to introduce metabolic stability and rigid

stereochemical definition. The cyclopropyl moiety acts as a bioisostere for isopropyl or phenyl

groups, reducing lipophilicity (LogP) while maintaining steric bulk. The isothiocyanate (-NCS)

functionality serves as a potent electrophile for covalent inhibition (e.g., cysteine targeting in

kinases) or as a versatile intermediate for thiourea and heterocycle synthesis.

This guide addresses the primary challenge in synthesizing 1: the scalable conversion of a

secondary amine adjacent to a strained ring without compromising the cyclopropane integrity

or racemizing the chiral center (if asymmetric synthesis is required).
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Challenge Traditional Method
Proposed Scalable
Solution

Safety
Use of Thiophosgene (highly

toxic, volatile)

In-situ Dithiocarbamate

Activation (CS₂ + activator)

Stability
Acid-catalyzed ring opening of

cyclopropane

Base-mediated protocols to

preserve ring integrity

Purification
Chromatography (bottleneck at

>100g)

Vacuum Distillation enabled by

volatile by-products

Retrosynthetic Analysis & Pathway Design
The synthesis is designed via a convergent two-step protocol starting from commercially

available Cyclopropyl methyl ketone. This route avoids cryogenic lithiation steps often used in

academic labs, favoring robust reductive amination and non-toxic thiocarbonylation.

Pathway Logic
Precursor Synthesis: Reductive amination of cyclopropyl methyl ketone yields 1-

cyclopropylethylamine (2). This is preferred over Grignard addition to nitriles due to superior

safety profiles at kilogram scale.

Functionalization: Conversion of amine 2 to isothiocyanate 1 using Carbon Disulfide (CS₂)

and Tosyl Chloride (TsCl). This "Thiophosgene-Free" route generates easily removable salts,

facilitating purification.
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Figure 1: Retrosynthetic disconnection showing the conversion of commodity ketone to the

target isothiocyanate via the amine intermediate.

Detailed Experimental Protocols
Step 1: Synthesis of 1-Cyclopropylethylamine (Scale:
100g Batch)
Objective: Convert cyclopropyl methyl ketone to the primary amine via reductive amination.

Mechanism: Formation of an imine intermediate followed by in-situ hydride reduction.

Reagents:

Cyclopropyl methyl ketone (1.0 equiv)

Ammonium Acetate (10.0 equiv)

Sodium Cyanoborohydride (NaCNBH₃) (0.7 equiv)
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Methanol (Solvent, 10 volumes)

Protocol:

Imine Formation: To a 2L reactor equipped with an overhead stirrer, charge Methanol (1.0 L)

and Cyclopropyl methyl ketone (84.1 g, 1.0 mol).

Buffer Addition: Add Ammonium Acetate (770 g, 10.0 mol) in portions. The reaction is

endothermic; maintain temperature at 20–25°C. Stir for 1 hour to ensure equilibrium

formation of the imine.

Reduction: Cool the mixture to 0°C. Add NaCNBH₃ (44 g, 0.7 mol) portion-wise over 30

minutes. Caution: Mild hydrogen gas evolution.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 24 hours. Monitor

by TLC (ninhydrin stain) or GC-MS.

Quench & Workup:

Acidify carefully with conc. HCl to pH < 2 (destroys excess hydride and hydrolyzes borate

complexes).

Concentrate under reduced pressure to remove methanol.

Dilute residue with water (500 mL) and wash with MTBE (2 x 200 mL) to remove non-

basic impurities.

Basify the aqueous layer with 50% NaOH solution to pH > 12.

Extract the free amine with DCM (3 x 300 mL).

Isolation: Dry combined organics over Na₂SO₄, filter, and concentrate.

Purification: Distill the crude oil under reduced pressure (approx. 40–45°C at 20 mmHg) to

yield 1-cyclopropylethylamine as a colorless liquid.

Yield Target: 75–85% Key Quality Attribute: Purity >98% by GC (Amine is volatile; handle with

care).
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Step 2: Conversion to (1-
Isothiocyanatoethyl)cyclopropane (Scale: 50g Batch)
Objective: Transform the primary amine to isothiocyanate using the Dithiocarbamate/Tosyl

Chloride method. Why this method? It avoids Thiophosgene (toxicity) and DCC (purification

issues), using cheap TsCl to activate the dithiocarbamate salt.

Reagents:

1-Cyclopropylethylamine (1.0 equiv)

Carbon Disulfide (CS₂) (1.2 equiv)

Triethylamine (TEA) (2.5 equiv)

p-Toluenesulfonyl Chloride (TsCl) (1.1 equiv)

THF (Solvent, 10 volumes)

Protocol:

Salt Formation: In a 1L jacketed reactor, dissolve 1-Cyclopropylethylamine (42.5 g, 0.5 mol)

and TEA (126.5 g, 1.25 mol) in THF (400 mL). Cool to 0°C.[1][2]

CS₂ Addition: Add Carbon Disulfide (45.7 g, 0.6 mol) dropwise via addition funnel over 30

minutes, keeping internal temp < 5°C.

Observation: A yellow/orange precipitate (dithiocarbamate salt) may form or the solution

will turn deep yellow. Stir for 1 hour at 0°C.

Activation: Dissolve p-Toluenesulfonyl Chloride (104.8 g, 0.55 mol) in THF (100 mL). Add this

solution dropwise to the reaction mixture at 0°C.

Mechanism:[3][4] TsCl activates the sulfur, creating a good leaving group that promotes

elimination to the isothiocyanate.

Elimination: Allow the mixture to warm to RT and stir for 2 hours.
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Workup:

Quench by adding 1N HCl (200 mL) to neutralize excess base and solubilize TEA salts.

Extract with tert-Butyl methyl ether (TBME) (3 x 200 mL). Note: TBME is preferred over

DCM for easier solvent stripping.

Wash organics with Brine (200 mL).

Purification:

Dry over MgSO₄ and concentrate.

Crucial Step: The crude residue contains Tosyl by-products. Purify via Vacuum Distillation.

Target Boiling Point: Expected ~65–70°C at 5 mmHg (Estimate based on structural

analogs).

Collect the main fraction as a colorless, pungent oil.

Yield Target: 80–90% Characterization:

IR: Strong, broad peak at 2050–2150 cm⁻¹ (characteristic -NCS stretch).

¹H NMR: Distinct shift of the CH-N proton compared to the starting amine.

Process Flow & Safety Logic
The following diagram illustrates the critical process control points (CPPs) and safety barriers.
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Figure 2: Workflow emphasizing safety controls during the critical CS₂ addition and purification

steps.

Analytical Specifications & Quality Control
For drug development applications, the following specifications are mandatory:
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Test Method Acceptance Criteria

Identification ¹H NMR (CDCl₃)
Conforms to structure; integral

ratio correct.

Purity GC-FID ≥ 97.0% (Area %)

Functional Group FT-IR
Strong absorption @ 2100 ±

50 cm⁻¹ (-NCS)

Residual Solvent HS-GC THF < 720 ppm, CS₂ < 10 ppm

Water Content Karl Fischer
< 0.5% w/w (Isothiocyanates

hydrolyze slowly)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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